molecular formula C10H11N5 B13695252 1-[4-(1-Imidazolyl)phenyl]guanidine

1-[4-(1-Imidazolyl)phenyl]guanidine

Cat. No.: B13695252
M. Wt: 201.23 g/mol
InChI Key: FDTZTHGCOFWNSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(1-Imidazolyl)phenyl]guanidine is a chemical compound with the molecular formula C11H13N5 . It belongs to a class of phenylguanidine derivatives known to be of significant interest in medicinal chemistry and biochemical research. Researchers value this compound and its analogs as versatile scaffolds for investigating various biological targets. Guanidine derivatives featuring an imidazole ring are recognized in the study of histamine receptor systems . While early histamine receptor ligands were based on imidazole, contemporary research focuses on improving binding affinity and reducing potential for cytochrome P450 enzyme inhibition, making such compounds valuable pharmacological tools . Furthermore, (4-aminomethyl)phenylguanidine derivatives have been identified as a promising class of non-peptidic, highly selective inhibitors for the serine protease urokinase-type plasminogen activator (uPA) . Increased expression of uPA in tumor tissues is highly correlated with tumor cell migration, invasion, and metastasis, making it a significant target for antimetastatic therapy . The guanidine group serves as a key functional moiety, mimicking the side chain of arginine to facilitate binding to the arginine-specific S1 pocket of trypsin-like serine proteases . This compound is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C10H11N5

Molecular Weight

201.23 g/mol

IUPAC Name

2-(4-imidazol-1-ylphenyl)guanidine

InChI

InChI=1S/C10H11N5/c11-10(12)14-8-1-3-9(4-2-8)15-6-5-13-7-15/h1-7H,(H4,11,12,14)

InChI Key

FDTZTHGCOFWNSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=C(N)N)N2C=CN=C2

Origin of Product

United States

Preparation Methods

Ullmann Coupling Method

A widely used approach to synthesize 4-(1-imidazolyl)phenyl intermediates is the Ullmann reaction between p-bromoanisole and imidazole catalyzed by copper(I) oxide under basic conditions.

Typical procedure:

  • Reactants: p-bromoanisole (1 kg), imidazole (0.5 kg), cuprous oxide (70 g), potassium carbonate (1 kg).
  • Solvent: N-methyl-2-pyrrolidone (NMP), 2 L.
  • Conditions: Heat at 120 °C for 12 hours.
  • Workup: Filter, extract with ethyl acetate, wash with aqueous NaOH, dry, concentrate, and recrystallize using methyl tert-butyl ether.
  • Yield: Approximately 53% of 1-(4-methoxyphenyl)-1H-imidazole.

Following this, demethylation of the methoxy group to phenol is achieved by treatment with boron tribromide (BBr3) in dichloromethane at low temperature (0 to -10 °C), followed by warming to room temperature and workup to yield 4-(imidazol-1-yl)phenol with high purity (99.8-99.9%) and yields around 76%.

Step Reactants Conditions Yield (%) Notes
Ullmann coupling p-bromoanisole, imidazole, Cu2O, K2CO3, NMP 120 °C, 12 h 53 Formation of 1-(4-methoxyphenyl)-1H-imidazole
Demethylation 1-(4-methoxyphenyl)-1H-imidazole, BBr3, CH2Cl2 0 to -10 °C, 12 h 76 Conversion to 4-(imidazol-1-yl)phenol

This method offers a clean product with minimal copper ion contamination and is scalable.

Complete Synthetic Sequence Example

A representative synthetic sequence reported includes:

  • Synthesis of 4-(1-imidazolyl)phenyl intermediate via Ullmann coupling and demethylation.
  • Conversion of 3-(1H-imidazol-1-yl)benzamine to the guanidine derivative by reaction with cyanamide under controlled acidic conditions.
  • Purification by crystallization or extraction to obtain pure 1-[4-(1-imidazolyl)phenyl]guanidine.

Comparative Analysis of Methods

Method Starting Material Guanidine Source Reaction Conditions Yield (%) Purity Notes
Ullmann + BBr3 demethylation + cyanamide p-bromoanisole, imidazole, 3-(1H-imidazol-1-yl)benzamine Cyanamide 120 °C (Ullmann), 0 °C (demethylation), reflux (guanidine) 75–90 (guanidine step) >99% Scalable, clean product, pH control critical
Direct guanidine hydrochloride 3-(1H-imidazol-1-yl)benzamine Guanidine hydrochloride Various Low to moderate Impure By-products prevalent
Acetylguanidine or Boc-guanidine 3-(1H-imidazol-1-yl)benzamine Protected guanidine Moderate conditions Moderate Improved purity Additional protection/deprotection steps

Analytical Data Supporting Synthesis

  • NMR Spectroscopy: ^1H NMR and ^13C NMR confirm the presence of imidazole and guanidine moieties with characteristic chemical shifts.
  • Mass Spectrometry: ESI-MS shows molecular ion peaks consistent with expected molecular weights (e.g., m/z 160.0 [M + H]^+ for 4-phenyl-1H-imidazol-2-amine intermediate).
  • HPLC: Used to determine purity, often >98% for final products.
  • Melting Points: Consistent with literature values, e.g., 164–165 °C for intermediates.

Summary and Recommendations

  • The most efficient and scalable method for preparing this compound involves first synthesizing the 4-(1-imidazolyl)phenyl intermediate via Ullmann coupling and demethylation, followed by guanidine introduction using cyanamide under controlled acidic reflux conditions.
  • pH control during guanidine formation is essential to maximize yield and purity.
  • Alternative guanidine sources such as acetylguanidine or Boc-protected guanidine can be used but complicate the procedure.
  • The described methods have been validated on large scales (up to 100 g and beyond) with reproducible results.
  • Analytical techniques including NMR, MS, and HPLC confirm the identity and purity of the products.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(1-Imidazolyl)phenyl]guanidine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens and nitrating agents are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

1-[4-(1-Imidazolyl)phenyl]guanidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(1-Imidazolyl)phenyl]guanidine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the guanidine moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

1-(4-Cyanophenyl)guanidine

  • Structure: A cyano group (-CN) at the para position of the phenyl ring.
  • Applications: Used in fragment-based drug discovery for urokinase plasminogen activator (uPA) inhibitors due to its compact size and polar interactions .

1-(4-(4-Methylpiperazin-1-yl)phenyl)guanidine

  • Structure : Incorporates a piperazine ring at the para position.
  • Key Differences : The piperazine group enhances solubility and introduces a secondary amine for additional hydrogen bonding. This modification is common in antipsychotics and receptor antagonists targeting CNS disorders .
  • Biological Activity : Demonstrated antagonistic activity against histamine H3 receptors in guinea-pig jejunum assays, though potency varies with substituents .

Diarylguanidinium Derivatives

Anti-Cancer Diarylguanidines

Compound ID Substituents IC50 (Cancer Cell Lines) Key Findings Reference
30 3-((3-(Pentafluorosulfanyl)phenyl)amino)phenoxy Not reported High HPLC purity (>95%); moderate cytotoxicity via S1P receptor modulation
36 3-((4-Chloro-3-(trifluoromethyl)phenyl)amino)-5-fluorophenoxy Not reported Enhanced lipophilicity from -CF3 improves membrane permeability
Guanidine-chloroquinoline 7 Chloroquinoline core + guanidine 26.54 μg/mL Superior activity over parent 4,7-dichloroquinoline (IC50: moderate)

Comparison: The introduction of electron-withdrawing groups (e.g., -CF3, -Cl) and extended aromatic systems (e.g., chloroquinoline) enhances anticancer activity by improving target binding and metabolic stability. 1-[4-(1-Imidazolyl)phenyl]guanidine’s imidazole may mimic histidine residues in enzyme active sites, offering unique selectivity .

Imidazole- and Piperazine-Containing Guanidines

1-(4-(2-(Imidazo[1,2-a]pyridin-3-ylamino)ethyl)phenyl)guanidine

  • Structure : Combines imidazopyridine (a bioisostere of purines) with a guanidine group.
  • Synthesis : Requires Boc-deprotection under mild aqueous conditions to preserve the isocyanide functionality, highlighting synthetic challenges in guanidine chemistry .
  • Activity : Potent uPA inhibitor due to dual interactions: imidazopyridine binds hydrophobic pockets, while guanidine engages in charge-charge interactions with aspartic acid residues .

1-(4,6-Dimethylpyrimidin-2-yl)-3-[2-(trifluoromethyl)phenyl]guanidine

  • Structure : Pyrimidine ring + -CF3-substituted phenyl.
  • This compound is a selective kinase inhibitor, contrasting with the histamine receptor focus of imidazole-based analogs .

Receptor Binding Profiles

  • Histamine H3 Antagonism : Imidazole-containing guanidines (e.g., this compound) show weak to moderate H3 receptor antagonism (pA2 = 6.2–7.8), whereas piperazine derivatives exhibit improved potency due to enhanced solubility and receptor fit .
  • Enzyme Inhibition: Guanidines with extended aromatic systems (e.g., chloroquinoline derivative 7) display IC50 values in the μM range, attributed to dual hydrophobic and electrostatic interactions .

Biological Activity

1-[4-(1-Imidazolyl)phenyl]guanidine is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an imidazole ring and a guanidine moiety. This combination allows it to interact with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.

Structural Characteristics

The compound is characterized by:

  • Phenyl Group : Provides stability and hydrophobic character.
  • Imidazole Ring : Contributes to its biological activity through interactions with metal ions and hydrogen bond formation.
  • Guanidine Moiety : Known for its basicity and ability to form strong interactions with biological macromolecules.

This compound has been investigated for its role as a ligand in receptor studies. The presence of the imidazole and guanidine groups allows it to modulate the activity of specific molecular targets, which can lead to various biological effects, including antibacterial and potential anticancer activities.

Antibacterial Properties

Research has shown that derivatives of imidazole, including this compound, exhibit antibacterial activity. For instance, studies have reported that compounds with similar structures can inhibit the growth of Helicobacter pylori, a bacterium associated with gastric ulcers .

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
This compoundTBDTBD
4-[5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazol-2-yl] thiomorpholine-1,1-dioxide8Varies

Case Studies

A notable study evaluated the antibacterial efficacy of various imidazole derivatives, including this compound. The results indicated that modifications to the imidazole ring could enhance antibacterial potency against resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) .

Research Findings

Recent investigations have focused on the synthesis and evaluation of imidazole derivatives. A systematic review highlighted that structural modifications significantly affect the biological activity of these compounds. For example, altering substituents on the guanidine moiety can enhance binding affinity to bacterial targets, improving their effectiveness as antimicrobial agents .

Q & A

Q. What are the recommended synthetic routes for 1-[4-(1-Imidazolyl)phenyl]guanidine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling an imidazole-containing aryl halide with a guanidine precursor via transition metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination). For example, palladium catalysts (Pd(OAc)₂) with ligands like XantPhos in toluene/1,4-dioxane at 100–120°C yield intermediates. Subsequent guanidinylation can employ carbodiimide-mediated reactions or direct substitution with cyanamide derivatives . Optimization includes adjusting solvent polarity (DMF vs. THF), temperature gradients, and stoichiometric ratios of reagents to minimize side products.

Q. Which spectroscopic techniques are critical for characterizing the molecular structure of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and guanidine NH signals (δ 6.4–7.8 ppm, broad) to confirm connectivity .
  • X-ray crystallography : Resolve bond angles (e.g., C-N-C in guanidine core ~120°) and hydrogen-bonding networks (e.g., N–H···N interactions stabilizing the imidazole-guanidine linkage) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₀H₁₁N₅: 201.1012; observed: 201.1010) .

Q. How can researchers design preliminary biological activity screens for this compound?

  • Methodological Answer :
  • In vitro assays : Test enzyme inhibition (e.g., proteases like furin or kinases) using fluorogenic substrates. For example, measure IC₅₀ via fluorescence quenching in buffer (pH 7.4, 37°C) with kinetic readings every 5 minutes .
  • Cytotoxicity profiling : Use MTT assays on HEK-293 or HeLa cells at 10–100 μM concentrations over 48 hours, comparing viability to controls .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer :
  • Column chromatography : Use silica gel (60–120 mesh) with gradient elution (CH₂Cl₂:MeOH 95:5 → 80:20) to separate polar byproducts.
  • Recrystallization : Dissolve crude product in hot ethanol, cool to 4°C, and filter to obtain high-purity crystals (>95% by HPLC) .

Q. How should stability studies be conducted under physiological conditions?

  • Methodological Answer : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C. Monitor degradation via UPLC-MS at 0, 6, 12, and 24 hours. Calculate half-life (t₁/₂) using first-order kinetics .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :
  • Orthogonal assays : Confirm enzyme inhibition with SPR (surface plasmon resonance) if fluorescence assays show variability. For example, validate binding affinity (KD) to uPA or furin .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., -CF₃ vs. -OCH₃) to identify SAR trends that explain discrepancies .

Q. How can molecular dynamics (MD) simulations elucidate the compound’s interaction with biological targets?

  • Methodological Answer :
  • Docking : Use AutoDock Vina to model binding poses in the active site of FtsZ or BACE1. Set grid boxes to cover catalytic residues (e.g., FtsZ’s GTP-binding pocket).
  • MD simulations : Run 100 ns trajectories in GROMACS with CHARMM36 force field. Analyze hydrogen bonds (e.g., between guanidine and Asp189 in trypsin-like proteases) and RMSD to assess stability .

Q. What experimental and computational approaches optimize the compound’s pharmacokinetic profile?

  • Methodological Answer :
  • LogP measurement : Use shake-flask method (octanol/water) or predict via ChemAxon software. Aim for LogP 1–3 to balance solubility and membrane permeability.
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound remaining via LC-MS/MS. Identify major metabolites (e.g., hydroxylation at imidazole) .

Q. How do substituent modifications on the phenyl ring impact target selectivity?

  • Methodological Answer : Synthesize analogs with electron-withdrawing (-NO₂) or donating (-OCH₃) groups. Test against related enzymes (e.g., uPA vs. tPA) to determine selectivity ratios. For instance, -NO₂ may enhance uPA inhibition (Ki = 0.74 μM) vs. tPA (Ki > 10 μM) due to tighter S1 pocket binding .

Q. What statistical methods are robust for analyzing dose-response data in complex biological systems?

  • Methodological Answer :
  • Nonlinear regression : Fit IC₅₀/EC₅₀ curves using four-parameter logistic models (GraphPad Prism). Report 95% confidence intervals.
  • ANOVA with post-hoc tests : Compare treatment groups in multi-target assays (e.g., anti-inflammatory vs. antimicrobial activity) to control Type I errors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.